molecular formula C10H8BrNO B1518132 6-Bromo-8-methylquinoline-4-ol CAS No. 1086062-88-5

6-Bromo-8-methylquinoline-4-ol

Cat. No. B1518132
CAS RN: 1086062-88-5
M. Wt: 238.08 g/mol
InChI Key: OLUYDTPGXGNMEB-UHFFFAOYSA-N
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Description

6-Bromo-8-methylquinoline-4-ol is a heterocyclic compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 6-Bromo-8-methylquinoline-4-ol can be represented by the SMILES notation: CC1=C2C(=CC(=C1)Br)C(=O)C=CN2 .

Scientific Research Applications

Medicinal Chemistry

Quinoline motifs, such as 6-Bromo-8-methylquinoline-4-ol, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anticancer Applications

Quinoline derivatives have shown significant anticancer activities . The unique structural features of 6-Bromo-8-methylquinoline-4-ol, including the bromine and methyl substituents, allow for the development of targeted therapies that address a wide range of health conditions .

Antimicrobial Applications

Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . A new series of quinoline derivatives were synthesized from 6-hydroxy-3,4-dihydroquinolin-2(1H)-one and evaluated for their antimicrobial potential .

Anti-inflammatory and Antioxidant Applications

Quinoline derivatives have shown anti-inflammatory and antioxidant effects . These properties make them valuable in the treatment of diseases where inflammation and oxidative stress play a significant role.

Antimalarial Applications

Quinoline and its derivatives have been used extensively in the treatment of malaria . Quinine and its derivatives, which contain a quinoline ring system, have been used to treat malaria .

Synthesis of Heterocycles

The compound can be used as a building block for the synthesis of various heterocycles. Its unique structural features make it a valuable tool in the synthesis of complex molecules.

Fluorescent Probe for Biomolecules

4-Bromo-8-methylquinoline can be used as a fluorescent probe for biomolecules. This application is particularly useful in biological research where visualization of specific biomolecules is required.

Ligand for Metal Ions

4-Bromo-8-methylquinoline can be used as a ligand for metal ions. This makes it valuable in the field of coordination chemistry and in the synthesis of metal-organic frameworks.

properties

IUPAC Name

6-bromo-8-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-4-7(11)5-8-9(13)2-3-12-10(6)8/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUYDTPGXGNMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC=CC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656136
Record name 6-Bromo-8-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-methylquinoline-4-ol

CAS RN

1086062-88-5
Record name 6-Bromo-8-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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